molecular formula C7H16ClN B14655863 Cyclohexanemethylamine, hydrochloride CAS No. 50877-01-5

Cyclohexanemethylamine, hydrochloride

Cat. No.: B14655863
CAS No.: 50877-01-5
M. Wt: 149.66 g/mol
InChI Key: QEYHQERVRCNZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanemethylamine, hydrochloride is an organic compound with the molecular formula C7H15N and a molecular weight of 113.2007 . It is also known by other names such as (Aminomethyl)cyclohexane, Cyclohexylmethanamine, and Cyclohexylmethylamine . This compound is a primary amine, characterized by the presence of an amino group attached to a cyclohexane ring. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanemethylamine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of cyclohexylmethyl chloride with ammonia can yield cyclohexanemethylamine. Another method is the reductive amination of cyclohexanone with ammonia or primary amines, followed by reduction with a suitable reducing agent .

Industrial Production Methods: In industrial settings, cyclohexanemethylamine is often produced through large-scale reductive amination processes. This involves the reaction of cyclohexanone with ammonia in the presence of a hydrogenation catalyst, such as Raney nickel, under high pressure and temperature conditions . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanemethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cyclohexanemethylamine, hydrochloride involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. It can also act as a ligand, coordinating with metal ions to form stable complexes . These interactions enable it to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Cyclohexanemethylamine, hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various compounds highlight its versatility and importance in scientific research and industrial applications .

Properties

CAS No.

50877-01-5

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

cyclohexylmethanamine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H

InChI Key

QEYHQERVRCNZHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.